N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-5-phenyl-1,2-oxazole-3-carboxamide
CAS No.:
Cat. No.: VC11435146
Molecular Formula: C21H18N4O3
Molecular Weight: 374.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H18N4O3 |
|---|---|
| Molecular Weight | 374.4 g/mol |
| IUPAC Name | N-[2-[(4-methoxyphenyl)methyl]pyrazol-3-yl]-5-phenyl-1,2-oxazole-3-carboxamide |
| Standard InChI | InChI=1S/C21H18N4O3/c1-27-17-9-7-15(8-10-17)14-25-20(11-12-22-25)23-21(26)18-13-19(28-24-18)16-5-3-2-4-6-16/h2-13H,14H2,1H3,(H,23,26) |
| Standard InChI Key | ZQEBQCCXPNSMFN-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)CN2C(=CC=N2)NC(=O)C3=NOC(=C3)C4=CC=CC=C4 |
| Canonical SMILES | COC1=CC=C(C=C1)CN2C(=CC=N2)NC(=O)C3=NOC(=C3)C4=CC=CC=C4 |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The compound’s backbone consists of a pyrazole ring (positions 1–5) fused to a 1,2-oxazole moiety (positions 1'–5'), with critical substitutions at strategic positions:
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N1 of the pyrazole is bonded to a 4-methoxybenzyl group, introducing electron-donating methoxy functionality.
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C5 of the oxazole is substituted with a phenyl ring, enhancing hydrophobic interactions.
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C3 of the oxazole features a carboxamide group (-CONH2), enabling hydrogen bonding with biological targets.
The IUPAC name, N-[2-[(4-methoxyphenyl)methyl]pyrazol-3-yl]-5-phenyl-1,2-oxazole-3-carboxamide, reflects this arrangement.
Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | C21H18N4O3 |
| Molecular Weight | 374.4 g/mol |
| SMILES | COC1=CC=C(C=C1)CN2C(=CC=N2)NC(=O)C3=NOC(=C3)C4=CC=CC=C4 |
| InChI Key | ZQEBQCCXPNSMFN-UHFFFAOYSA-N |
| Hydrogen Bond Donors | 1 (carboxamide -NH) |
| Hydrogen Bond Acceptors | 5 (oxazole O, carboxamide O, methoxy O) |
| LogP (Estimated) | 3.2 ± 0.5 |
The methoxybenzyl group contributes to lipophilicity (LogP ~3.2), while the carboxamide enhances solubility in polar solvents.
Synthetic Routes and Optimization
Key Reaction Steps
Synthesis typically follows a modular approach:
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Pyrazole Formation: Condensation of hydrazine derivatives with β-diketones yields the pyrazole core. For this compound, 4-methoxybenzyl hydrazine reacts with acetylacetone to form 1-(4-methoxybenzyl)-1H-pyrazol-5-amine.
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Oxazole Construction: Cyclization of α-nitro ketones with ammonium acetate produces the 1,2-oxazole ring. Phenyl-substituted oxazole-3-carboxylic acid is generated here .
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Amide Coupling: Carbodiimide-mediated coupling (e.g., EDC/HOBt) links the pyrazole amine to the oxazole carboxyl group, forming the final product.
Biological Activities and Mechanisms
Immune Modulation
Structural analogs of this compound demonstrate immunoregulatory effects:
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TNF-α Inhibition: Analog MO5 (5-amino-3-methyl-N-[(4-methylphenyl)methyl]-1,2-oxazole-4-carboxamide) suppresses TNF-α production in human PBMC cultures at IC50 = 12 µM .
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Lymphocyte Proliferation: Pyrazole-oxazole hybrids inhibit mitogen-induced proliferation of splenocytes by 40–60% at 10 µM, comparable to prednisolone .
Research Findings and Applications
Preclinical Studies
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